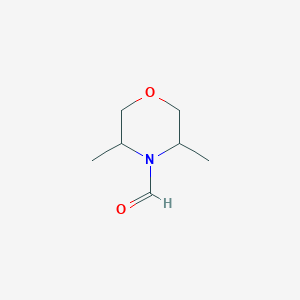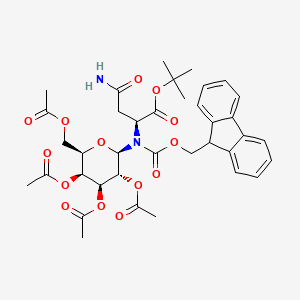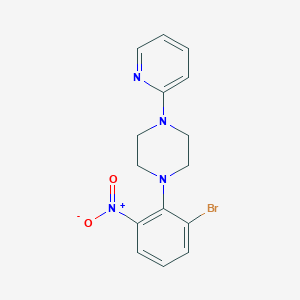
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxazolidinone ring is a versatile scaffold in drug design, often used for its ability to interact with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one typically involves the following steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 2-aminoethanol and phosgene or its derivatives can yield oxazolidin-2-one.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromobenzene derivative with an appropriate nucleophile, such as an amine.
-
Coupling Reaction: : The final step involves coupling the bromophenyl group with the oxazolidinone ring. This can be achieved through a reaction between 3-bromophenylamine and an oxazolidinone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
-
Reduction: : Reduction reactions can target the oxazolidinone ring or the bromophenyl group, potentially yielding amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Imines, oximes.
Reduction: Amines, dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Propiedades
Fórmula molecular |
C11H13BrN2O2 |
|---|---|
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
3-[2-(3-bromoanilino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(8-9)13-4-5-14-6-7-16-11(14)15/h1-3,8,13H,4-7H2 |
Clave InChI |
QQGPQBRUSQSJMU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1CCNC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)


![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)







![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
